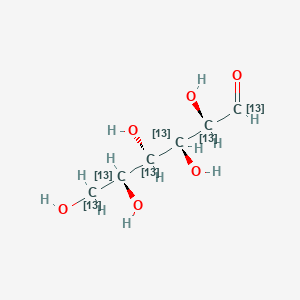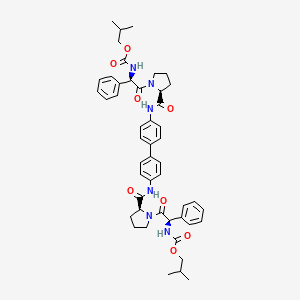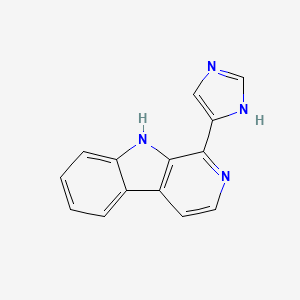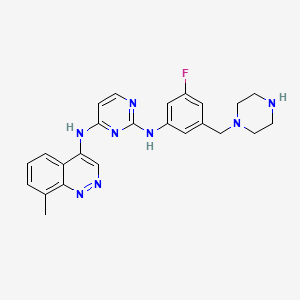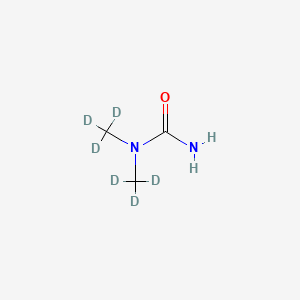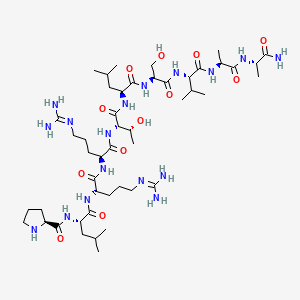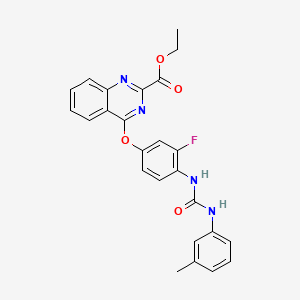![molecular formula C28H44CuN12O8-2 B12395684 copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide is a complex organic compound that contains copper and multiple amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of peptide bonds and the incorporation of copper ions. The general synthetic route includes:
Peptide Synthesis: The amino acid residues are sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Copper Incorporation: Copper ions are introduced into the peptide chain through complexation reactions, typically involving copper salts like copper sulfate or copper chloride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis reactors and automated systems for copper incorporation. The use of continuous flow reactors could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially altering the oxidation state of the metal.
Substitution: The amino acid residues can undergo substitution reactions, particularly at the amino and carboxyl groups.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions.
Complexation: Ligands like ethylenediaminetetraacetic acid (EDTA) can be used to form complexes with the compound.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while substitution reactions could result in modified peptides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a catalyst for various organic reactions due to the presence of the copper center. It can also serve as a model compound for studying metal-peptide interactions.
Biology
In biological research, this compound can be used to study the role of copper in enzymatic reactions and protein folding. It may also be used in the development of copper-based drugs.
Medicine
In medicine, this compound has potential applications in the development of therapeutic agents, particularly for diseases related to copper metabolism. It may also be used in diagnostic imaging due to its metal content.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of this compound involves the interaction of the copper center with various molecular targets. The copper ion can participate in redox reactions, altering the oxidation state of the target molecules. The peptide chain can also interact with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains amino and ether functionalities, making it somewhat similar in terms of chemical reactivity.
Ethyl 3-(furan-2-yl)propionate: This compound contains a furan ring and ester functionality, which can undergo similar types of chemical reactions.
Uniqueness
The uniqueness of copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide lies in its complex structure, which combines multiple amino acid residues with a copper center. This unique combination allows it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H44CuN12O8-2 |
|---|---|
Molecular Weight |
740.3 g/mol |
IUPAC Name |
copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide |
InChI |
InChI=1S/C14H24N6O4.C14H23N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q;-1;+2/p-3 |
InChI Key |
DIKUDQYQSJDKHU-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)O)[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








